2-Tetrahydrofuran-2-yl-aniline
Description
2-Tetrahydrofuran-2-yl-aniline is an aromatic amine derivative featuring a tetrahydrofuran (THF) ring attached to the aniline moiety at the 2-position.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(oxolan-2-yl)aniline |
InChI |
InChI=1S/C10H13NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7,11H2 |
InChI Key |
IHKGQAUPMXBYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline
- Structure : Aniline with a THF-substituted 1,3,4-oxadiazole ring at the 2-position.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- Key Features : The oxadiazole ring enhances rigidity and may improve binding affinity in drug candidates. It is marketed as a pharmaceutical intermediate, suggesting utility in medicinal chemistry .
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
- Structure : Aniline with a THF-methoxy group at the 2-position and an N-(2-fluorobenzyl) substituent.
- Molecular Formula: C₁₈H₂₀FNO₂
- Molecular Weight : 301.35 g/mol
- The methoxy-THF moiety may modulate electronic properties, affecting reactivity in coupling reactions .
2-[(Tetrahydrofuran-2-ylmethyl)thio]aniline
- Structure : Aniline with a THF-methylthio group at the 2-position.
- Molecular Formula: C₁₁H₁₅NOS
- Molecular Weight : 209.31 g/mol
- Key Features : The thioether linkage introduces sulfur-based nucleophilicity, which could facilitate redox reactions or metal coordination. Its lower molecular weight suggests improved solubility compared to bulkier analogs .
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline
- Structure: Aniline with a THF-methoxy group at the 3-position and a bulky tert-butylphenoxyethyl chain.
- Molecular Formula : C₂₃H₃₀N₂O₃ (estimated)
- Molecular Weight : ~382.5 g/mol (estimated)
- This derivative is explicitly noted for research applications, indicating exploratory use in drug discovery .
Data Table: Comparative Analysis of Key Attributes
Research Findings and Implications
- Electronic Effects : The THF group’s electron-donating nature increases the electron density of the aniline ring, favoring electrophilic substitution reactions. However, substituents like oxadiazole (electron-withdrawing) or fluorobenzyl (electron-deficient) counterbalance this effect .
- Application Trends : Bulkier derivatives (e.g., tert-butyl-substituted) are prioritized in exploratory research, while simpler analogs (e.g., thioether-THF) may serve as functional intermediates in catalysis or material science .
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